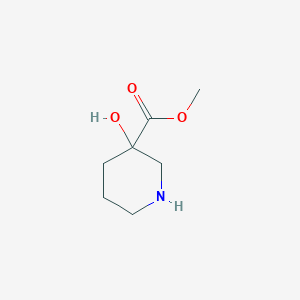

Methyl 3-hydroxypiperidine-3-carboxylate

CAS No.: 1008779-94-9

Cat. No.: VC3286561

Molecular Formula: C7H13NO3

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1008779-94-9 |

|---|---|

| Molecular Formula | C7H13NO3 |

| Molecular Weight | 159.18 g/mol |

| IUPAC Name | methyl 3-hydroxypiperidine-3-carboxylate |

| Standard InChI | InChI=1S/C7H13NO3/c1-11-6(9)7(10)3-2-4-8-5-7/h8,10H,2-5H2,1H3 |

| Standard InChI Key | XTESLNLUWWTVGF-UHFFFAOYSA-N |

| SMILES | COC(=O)C1(CCCNC1)O |

| Canonical SMILES | COC(=O)C1(CCCNC1)O |

Introduction

Structural Characteristics and Physical Properties

Molecular Structure

Methyl 3-hydroxypiperidine-3-carboxylate features a six-membered piperidine ring with a tertiary carbon at position 3 bearing both a hydroxyl group and a methyl carboxylate group. This structural arrangement creates a quaternary carbon center that significantly influences the compound's three-dimensional configuration and reactivity.

Physical and Chemical Properties

The compound has the molecular formula C₇H₁₃NO₃ with a calculated molecular weight of approximately 159.18 g/mol . The structure can be represented by the following identifiers:

-

SMILES notation: COC(=O)C1(CCCNC1)O

-

InChI: InChI=1S/C7H13NO3/c1-11-6(9)7(10)3-2-4-8-5-7/h8,10H,2-5H2,1H3

Spectroscopic Properties

The predicted collision cross-section (CCS) data for various adducts of the compound provide valuable information for mass spectrometry analysis:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 160.09682 | 135.1 |

| [M+Na]⁺ | 182.07876 | 143.8 |

| [M+NH₄]⁺ | 177.12336 | 143.2 |

| [M+K]⁺ | 198.05270 | 138.2 |

| [M-H]⁻ | 158.08226 | 134.1 |

| [M+Na-2H]⁻ | 180.06421 | 139.6 |

| [M]⁺ | 159.08899 | 135.7 |

| [M]⁻ | 159.09009 | 135.7 |

Table 1: Predicted collision cross-section data for Methyl 3-hydroxypiperidine-3-carboxylate adducts

Synthesis and Preparation Methods

Relevant Synthetic Pathways

Drawing from synthetic methods for related compounds, one potential approach involves the hydrogenation of appropriately substituted pyridine derivatives. For instance, the synthesis of 3-hydroxypiperidine (a potential precursor) can be achieved through the hydrogenation of 3-pyridone using a rhodium carbon catalyst under conditions of high hydrogen pressure (4-6 MPa) and elevated temperature (80-100°C) .

The subsequent functionalization to introduce the carboxylate group at position 3 would likely involve additional synthetic steps such as esterification reactions or direct carbonylation methods.

Purification and Characterization

Once synthesized, Methyl 3-hydroxypiperidine-3-carboxylate can be purified through techniques such as recrystallization, column chromatography, or distillation under reduced pressure. The compound can be characterized using standard analytical methods including NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Chemical Reactivity and Transformations

Functional Group Reactivity

The presence of both hydroxyl and methyl carboxylate groups confers distinct reactivity patterns to Methyl 3-hydroxypiperidine-3-carboxylate:

-

The hydroxyl group can participate in:

-

Esterification reactions

-

Oxidation to form a ketone

-

Dehydration reactions

-

Hydrogen bonding interactions

-

-

The methyl carboxylate group can undergo:

-

Hydrolysis to the corresponding carboxylic acid

-

Transesterification with other alcohols

-

Reduction to primary alcohols

-

Amidation reactions with amines

-

-

The piperidine nitrogen can serve as:

-

A nucleophile in alkylation reactions

-

A site for N-protection chemistry

-

A participant in salt formation

-

Biological Activity and Applications

Related Compounds with Established Activities

The structurally related compound Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate has shown promising anticancer properties through mechanisms involving cytotoxicity and apoptosis induction. This suggests that Methyl 3-hydroxypiperidine-3-carboxylate may possess similar bioactivities or serve as a scaffold for developing compounds with therapeutic potential.

Additionally, derivatives of related compounds have exhibited enzyme inhibition properties, particularly against acetylcholinesterase (AChE), which is relevant for the treatment of neurodegenerative conditions.

Comparative Analysis with Related Compounds

Structural Comparisons

A comparative analysis of Methyl 3-hydroxypiperidine-3-carboxylate with structurally related compounds reveals important structural relationships and differences:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Methyl 3-hydroxypiperidine-3-carboxylate | C₇H₁₃NO₃ | 159.18 | Hydroxyl and carboxylate groups at C-3 |

| Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate | C₁₄H₁₉NO₃ | 249.31 | Additional benzyl group at N-1 |

| Methyl 3-hydroxypiperidine-1-carboxylate | C₇H₁₃NO₃ | 159.18 | Carboxylate group at N-1 instead of C-3 |

| 3-Hydroxypiperidine | C₅H₁₁NO | 101.15 | Lacks the carboxylate group |

Table 2: Comparative analysis of Methyl 3-hydroxypiperidine-3-carboxylate and related compounds

Functional Differences

The positioning of functional groups significantly impacts the chemical and biological behavior of these compounds:

-

Methyl 3-hydroxypiperidine-3-carboxylate: The co-localization of the hydroxyl and carboxylate groups at C-3 creates a tertiary alcohol and quaternary carbon center.

-

Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate: The addition of the benzyl group increases lipophilicity and may enhance membrane permeability, potentially affecting biological activities.

-

Methyl 3-hydroxypiperidine-1-carboxylate: With the carboxylate group at N-1, this compound functions as a carbamate rather than an ester, significantly altering its reactivity and stability profile .

Research Applications and Future Perspectives

Current Research Applications

Methyl 3-hydroxypiperidine-3-carboxylate and its derivatives have potential applications in several research areas:

-

As building blocks in the synthesis of complex organic molecules

-

As intermediates in the development of pharmaceutical compounds

-

As scaffolds for structure-activity relationship (SAR) studies

-

In the development of enzyme inhibitors and receptor modulators

Future Research Directions

Potential future research directions for Methyl 3-hydroxypiperidine-3-carboxylate include:

-

Comprehensive evaluation of its biological activities, particularly in relation to enzyme inhibition and anticancer properties

-

Development of synthetic methodologies to access enantiomerically pure forms of the compound

-

Exploration of its potential as a scaffold for combinatorial chemistry approaches

-

Investigation of structure-activity relationships through systematic modification of the core structure

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume